molecular formula C9H10ClNO B103440 2-chloro-N-(4-methylphenyl)acetamide CAS No. 16634-82-5

2-chloro-N-(4-methylphenyl)acetamide

Cat. No. B103440
CAS RN: 16634-82-5
M. Wt: 183.63 g/mol
InChI Key: CITIOELQTFSEGI-UHFFFAOYSA-N
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Patent
US07402603B2

Procedure details

14.65 g (100 mmol) of 2-chloro-6-fluorophenol are dissolved in 50 ml of 2-propanol followed by the addition of 15.5 g (112 mmol) of potassium carbonate and 18.9 g (103 mmol) of 2-chloro-N-(4-methylphenyl)acetamide. The mixture is refluxed for 4 hours. At this time, the formation of 2-(2′-chloro-6′-fluorophenoxy)-N-(4-methylphenyl)acetamide is completed. 20 ml of sodium methylate solution 30% in methanol are slowly added. To maintain a temperature of at least 75° C., about 25 ml of solvent are distilled during the addition. The mixture is boiled 2 hours more to complete the formation of (2′-chloro-6′-fluorophenyl)-(4-methylphenyl)-amine.
Quantity
14.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
2-(2′-chloro-6′-fluorophenoxy)-N-(4-methylphenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
solvent
Quantity
25 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1O.C(=O)([O-])[O-].[K+].[K+].ClCC([NH:20][C:21]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=1)=O.ClC1C=CC=C(F)C=1OCC(NC1C=CC(C)=CC=1)=O.C[O-].[Na+]>CC(O)C.CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:20][C:21]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
14.65 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18.9 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C=C1)C
Step Three
Name
2-(2′-chloro-6′-fluorophenoxy)-N-(4-methylphenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCC(=O)NC2=CC=C(C=C2)C)C(=CC=C1)F
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
solvent
Quantity
25 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
are distilled during the addition

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=CC=C1)F)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.